Oxymorphone hydrochloride

Catalog No.
S618755
CAS No.
357-07-3
M.F
C17H20ClNO4
M. Wt
337.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxymorphone hydrochloride

CAS Number

357-07-3

Product Name

Oxymorphone hydrochloride

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride

Molecular Formula

C17H20ClNO4

Molecular Weight

337.8 g/mol

InChI

InChI=1S/C17H19NO4.ClH/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9;/h2-3,12,15,19,21H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1

InChI Key

BCGJBQBWUGVESK-KCTCKCTRSA-N

SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl

Synonyms

Numorphan, Opana, Oxymorphone, oxymorphone HCl, Oxymorphone Hydrochloride

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.Cl

Isomeric SMILES

CN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.Cl

The exact mass of the compound Oxymorphone hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Oxymorphone hydrochloride (CAS 357-07-3) is a highly potent, semi-synthetic mu-opioid receptor (MOR) agonist utilized extensively as a reference standard in neuropharmacology, pain research, and formulation development. Chemically identified as 4,5α-epoxy-3,14-dihydroxy-17-methylmorphinan-6-one hydrochloride, this compound is distinguished by a ketone substitution at the C-6 position and a hydroxyl group at the C-14 position, which collectively enhance its lipophilicity and receptor binding affinity relative to classic morphinans [1]. For procurement professionals and laboratory managers, the hydrochloride salt form is specifically selected over the free base due to its high aqueous solubility, which is critical for the preparation of physiological buffers and parenteral dosing solutions [2]. Its well-characterized pharmacokinetic profile and lack of reliance on CYP450 activation make it an essential baseline material for advanced receptor assays and preclinical efficacy models[1].

Generic substitution of oxymorphone hydrochloride with closely related morphinans, such as oxycodone hydrochloride or morphine, frequently fails to meet the strict reproducibility and potency requirements of advanced experimental workflows. Substituting with oxycodone introduces a critical metabolic dependency, as oxycodone relies heavily on CYP2D6 O-demethylation to form oxymorphone in order to achieve peak mu-opioid receptor activation; this introduces severe variability in models lacking standardized CYP2D6 expression[1]. Furthermore, utilizing morphine as a substitute requires significantly higher dosing volumes due to its lower parenteral potency, which can induce vehicle-related artifacts and injection-site stress in preclinical in vivo models [2]. Finally, procuring oxymorphone free base instead of the hydrochloride salt severely limits processability, as the free base is practically insoluble in neutral aqueous media, forcing the use of organic solvents that can compromise cell-based assays [3].

Mu-Opioid Receptor (MOR) Binding Affinity vs. Oxycodone

In comparative receptor binding assays, oxymorphone exhibits a dramatically higher affinity for the mu-opioid receptor (MOR) than its 3-methoxy analog, oxycodone. Quantitative GTPγS binding studies and displacement assays demonstrate that oxymorphone achieves a Ki of approximately 0.78 nM, whereas oxycodone yields a Ki of ~18 nM[1]. This represents a 20- to 40-fold increase in receptor affinity, translating to significantly higher potency in receptor activation assays [1].

Evidence DimensionMu-Opioid Receptor (MOR) Ki
Target Compound DataOxymorphone (Ki ~0.78 nM)
Comparator Or BaselineOxycodone (Ki ~18 nM)
Quantified Difference20- to 40-fold higher MOR affinity
ConditionsIn vitro human MOR expression systems (e.g., CHO cells) and GTPγS binding assays

Procuring oxymorphone ensures maximum assay sensitivity and allows for ultra-low concentration positive controls, reducing off-target effects in receptor screening.

CYP2D6 Metabolic Independence for Reproducible Activation

Oxycodone acts partially as a prodrug, requiring CYP2D6-mediated O-demethylation to form oxymorphone to exert its maximum analgesic and receptor-binding effects. In populations or models with poor CYP2D6 metabolism, the oxycodone-to-oxymorphone ratio can skew to 300:1, drastically reducing efficacy [1]. Procuring oxymorphone directly bypasses this metabolic bottleneck, providing immediate, CYP2D6-independent MOR activation and eliminating the pharmacokinetic variability associated with polymorphic enzyme expression [1].

Evidence DimensionRequirement for CYP2D6 O-demethylation for peak activity
Target Compound DataOxymorphone (Direct active agonist, 0% reliance on CYP2D6 for MOR affinity)
Comparator Or BaselineOxycodone (High reliance on CYP2D6 O-demethylation for peak activity)
Quantified DifferenceElimination of up to 300-fold metabolic variability in poor metabolizer models
ConditionsIn vivo pharmacokinetic modeling and in vitro hepatocyte metabolic stability assays

Bypassing CYP2D6 dependency is critical for researchers requiring consistent, reproducible pharmacodynamic responses in animal models or cell lines with variable metabolic enzyme expression.

Aqueous Solubility Advantage of the Hydrochloride Salt vs. Free Base

The selection of the hydrochloride salt over the free base form of oxymorphone is dictated by its superior processability in aqueous environments. Oxymorphone hydrochloride is freely soluble in water, achieving dissolution of 1 gram in approximately 4 mL of water (yielding a concentration of ~250 mg/mL) [1]. In contrast, oxymorphone free base is practically insoluble in neutral water, requiring acidic, alkaline, or organic solvent adjustments for dissolution [1].

Evidence DimensionAqueous solubility
Target Compound DataOxymorphone hydrochloride (~250 mg/mL in water)
Comparator Or BaselineOxymorphone free base (Practically insoluble in neutral water)
Quantified DifferenceOrders of magnitude higher aqueous solubility
ConditionsStandard physiological pH and room temperature aqueous dissolution

High aqueous solubility is mandatory for formulating concentrated IV solutions and physiological assay buffers without the confounding toxicity of solvents like DMSO.

Parenteral Potency in In Vivo Models vs. Morphine

When establishing preclinical pain models, dosing volume and vehicle load are critical variables. Controlled studies indicate that parenteral oxymorphone is approximately 10-fold more potent than parenteral morphine. Specifically, 1 mg of intravenous oxymorphone hydrochloride provides an equianalgesic effect to 10 mg of intravenous morphine sulfate [1]. This enhanced lipophilicity and potency allow researchers to achieve target pharmacodynamic endpoints using significantly lower mass and volume [1].

Evidence DimensionEquianalgesic parenteral dosing
Target Compound DataOxymorphone hydrochloride (1 mg parenteral dose)
Comparator Or BaselineMorphine sulfate (10 mg parenteral dose)
Quantified Difference10-fold higher parenteral potency
ConditionsIn vivo equianalgesic parenteral (IV/SC) dosing models

Procuring oxymorphone allows for micro-dosing in rodent models, minimizing injection volumes, reducing tissue trauma, and preventing vehicle-induced physiological stress.

Positive Control in High-Throughput MOR Screening

Due to its exceptionally high affinity (Ki ~0.78 nM) and direct receptor activation without the need for metabolic conversion, oxymorphone hydrochloride is the optimal positive control for in vitro mu-opioid receptor (MOR) binding and GTPγS activation assays. It provides a stable, highly reproducible baseline that out-performs prodrug-like analogs such as oxycodone [1].

CYP-Independent Pharmacodynamic Modeling

In preclinical models utilizing knockout mice or cell lines lacking standardized CYP2D6 expression, oxymorphone hydrochloride is selected to evaluate direct opioid receptor signaling. Because it bypasses the O-demethylation step required by oxycodone, it eliminates metabolic variability and ensures that observed pharmacodynamic effects are strictly receptor-mediated [1].

Aqueous Preclinical Formulation Development

The high aqueous solubility of the hydrochloride salt (~250 mg/mL) makes it the preferred precursor for developing parenteral (IV/SC) dosing solutions. Formulators prioritize this salt over the free base to ensure complete dissolution in physiological buffers, avoiding the use of organic co-solvents that could induce cellular toxicity or injection-site artifacts in 10-fold lower dosing regimens compared to morphine [2][3].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

337.1080858 g/mol

Monoisotopic Mass

337.1080858 g/mol

Heavy Atom Count

23

UNII

5Y2EI94NBC

Related CAS

76-41-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (19.15%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (80.85%): Harmful if swallowed [Warning Acute toxicity, oral];
H310 (80.85%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H311 (19.15%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (19.15%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (19.15%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (19.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (80.85%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (19.15%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H361 (19.15%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

357-07-3

Wikipedia

Oxymorphone hydrochloride

FDA Medication Guides

Opana ER
Oxymorphone Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
ENDO PHARMS
12/15/2023
10/07/2019
Oxymorphone Hydrochloride
TABLET, EXTENDED RELEASE;ORAL
ACTAVIS ELIZABETH
03/04/2021
Opana
TABLET;ORAL
ENDO PHARMS
10/25/2019

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024

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